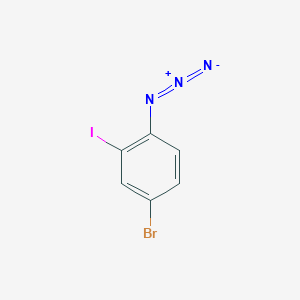

1-Azido-4-bromo-2-iodobenzene

Description

Historical Context of Azide (B81097) Chemistry and Halogenated Aromatics in Synthetic Design

The history of azide chemistry dates back to 1864, when Peter Griess first prepared phenyl azide. wikipedia.orgnobelprize.org Initially, the perceived instability of organic azides limited their widespread use. wikipedia.org However, the discovery of key reactions, such as the Curtius rearrangement and the Huisgen 1,3-dipolar cycloaddition, gradually revealed the synthetic potential of this functional group. wikipedia.org A significant turning point came with the development of "click chemistry," a concept introduced by K. Barry Sharpless, which highlighted the azide-alkyne cycloaddition as a highly reliable and versatile reaction. wikipedia.orgontosight.ai This discovery led to an explosion of interest in azide chemistry. wikipedia.org

Concurrently, halogenated aromatic compounds have a long and rich history in organic synthesis. iloencyclopaedia.orgscience.gov The introduction of halogen atoms onto an aromatic ring provides a powerful handle for further functionalization. mdpi.comrsc.org Halogens can be readily substituted by a variety of nucleophiles or participate in a range of cross-coupling reactions, making them indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. smolecule.com The use of halogenated aromatics as solvents, intermediates, and even as bioactive molecules themselves has been a consistent theme throughout the development of modern organic chemistry. iloencyclopaedia.org

Unique Synergies and Orthogonality of Azide, Bromine, and Iodine Functionalities on an Aromatic Core

The compound 1-azido-4-bromo-2-iodobenzene (B6238358) represents a fascinating case study in the design of multifunctional building blocks. It incorporates three distinct functional groups—an azide, a bromine atom, and an iodine atom—each with its own unique reactivity profile. The strategic placement of these groups on a benzene (B151609) ring creates a powerful synthetic tool with the potential for a variety of selective transformations.

The azide group is well-known for its participation in "click" chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) to form stable triazole rings. ontosight.aiwikipedia.org It can also be reduced to a primary amine or undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate. wikipedia.orgrsc.org

The bromine and iodine atoms, both halogens, offer opportunities for a range of substitution and coupling reactions. However, they exhibit different reactivities, a concept known as orthogonality. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many common transformations, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. acs.orgnih.gov

The synergy of these three functional groups on a single aromatic core provides chemists with a remarkable degree of control over the synthetic process. It is possible to selectively react one functional group while leaving the others untouched, enabling the stepwise and controlled construction of complex molecular architectures. This "orthogonal" reactivity is a highly sought-after feature in modern synthetic design, as it allows for the efficient and versatile synthesis of a wide range of novel compounds. acs.orgnih.gov

Chemical Profile of this compound

The unique arrangement of an azide, a bromine, and an iodine on a benzene ring gives this compound a distinct set of chemical and physical properties.

| Property | Value |

| Molecular Formula | C6H3BrIN3 |

| Molecular Weight | 323.91 g/mol |

| Appearance | Likely a solid at room temperature, typical of many substituted benzene derivatives. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

| Stability | Organic azides are known to be potentially energetic compounds and should be handled with care. The presence of heavy halogens may also influence its stability. |

This data is based on general chemical principles and the properties of similar compounds.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | The aromatic region of the proton NMR spectrum would show a complex splitting pattern due to the three different substituents on the benzene ring. The exact chemical shifts and coupling constants would be diagnostic of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity and substitution effects of the azide, bromine, and iodine groups. |

| IR Spectroscopy | A strong, characteristic absorption band is expected in the region of 2100-2150 cm⁻¹ due to the asymmetric stretching vibration of the azide (N₃) group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom. |

Synthesis of this compound

The synthesis of this compound would likely start from a readily available dihalogenated aniline (B41778) precursor. A plausible synthetic route would involve the diazotization of 4-bromo-2-iodoaniline (B187669), followed by treatment with an azide source, such as sodium azide. ontosight.aitpu.ru

Reaction Scheme:

Diazotization: 4-bromo-2-iodoaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt.

Azidation: The in-situ generated diazonium salt is then reacted with sodium azide to displace the diazonium group and form the desired this compound.

This method is a common and effective way to introduce an azide group onto an aromatic ring. tpu.ru

Chemical Reactivity and Transformations

The three distinct functional groups of this compound allow for a variety of selective chemical transformations.

Reactions Involving the Azide Group

Cycloaddition Reactions: The azide group can readily participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. ontosight.aiwikipedia.org This "click" reaction is highly efficient and can be catalyzed by copper(I) salts.

Reduction to Amines: The azide group can be selectively reduced to a primary amine using various reducing agents, such as triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation. ias.ac.in

Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various insertion and rearrangement reactions. diva-portal.org

Reactions Targeting the Halogen Atoms

The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization.

Suzuki-Miyaura Coupling: The iodine atom can be selectively replaced with an aryl, heteroaryl, or vinyl group through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester.

Sonogashira Coupling: The iodine can also undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne to introduce an alkyne moiety.

Buchwald-Hartwig Amination: The bromine atom can be converted to a carbon-nitrogen bond through a palladium-catalyzed Buchwald-Hartwig amination.

The ability to perform these reactions sequentially and with high selectivity makes this compound a powerful tool for the synthesis of complex, polyfunctional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrIN3 |

|---|---|

Molecular Weight |

323.92 g/mol |

IUPAC Name |

1-azido-4-bromo-2-iodobenzene |

InChI |

InChI=1S/C6H3BrIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |

InChI Key |

VDSSUIVELTYHPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Azido 4 Bromo 2 Iodobenzene

Reactivity of the Azido (B1232118) Group (–N₃)

The azido group is a high-energy functional group that can be considered a "molecular spring," poised to release dinitrogen gas in many of its transformations. Its reactivity is dominated by 1,3-dipolar cycloadditions and reactions with electrophiles or reducing agents. For an aryl azide (B81097) like 1-Azido-4-bromo-2-iodobenzene (B6238358), the electronic character of the aromatic ring influences the reactivity of the azide. The inductive electron-withdrawing effects of the bromine and iodine atoms are expected to influence the kinetics of its reactions.

The uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a fundamental transformation for the synthesis of 1,2,3-triazole rings. This reaction proceeds through a concerted pericyclic mechanism. However, it typically requires elevated temperatures and long reaction times, particularly for unactivated alkynes. nih.gov A significant drawback of the thermal process is the lack of regioselectivity, which results in the formation of a mixture of 1,4- and 1,5-disubstituted triazole isomers. nih.gov

For this compound, the reaction with a terminal alkyne (RC≡CH) under thermal conditions would be expected to yield a mixture of two regioisomeric products: the 1-(4-bromo-2-iodophenyl)-4-substituted-1H-1,2,3-triazole and the 1-(4-bromo-2-iodophenyl)-5-substituted-1H-1,2,3-triazole. The high activation energy and lack of regiocontrol limit the synthetic utility of this approach, especially when a single, well-defined product is required.

Table 1: Expected Products of Uncatalyzed Cycloaddition with this compound

| Alkyne Reactant | Expected Products (Mixture of Regioisomers) |

|---|---|

| Phenylacetylene | 1-(4-bromo-2-iodophenyl)-4-phenyl-1H-1,2,3-triazole & 1-(4-bromo-2-iodophenyl)-5-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | [1-(4-bromo-2-iodophenyl)-1H-1,2,3-triazol-4-yl]methanol & [1-(4-bromo-2-iodophenyl)-1H-1,2,3-triazol-5-yl]methanol |

The discovery of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized the synthesis of 1,2,3-triazoles. As a quintessential example of "click chemistry," this reaction is characterized by its high efficiency, mild reaction conditions, tolerance of a wide range of functional groups, and, most importantly, its complete regioselectivity. nih.gov The reaction exclusively yields the 1,4-disubstituted triazole isomer, overcoming the major limitation of the uncatalyzed thermal reaction.

The mechanism of CuAAC is understood to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, which dictates the exclusive formation of the 1,4-regioisomer. nih.gov For this compound, its participation in CuAAC reactions with various terminal alkynes is expected to be highly efficient and predictable, affording a single triazole product in each case. This predictability makes it a valuable building block in medicinal chemistry and materials science, where precise connectivity is essential.

The scope of the reaction is broad, allowing for the coupling of this compound with alkynes bearing diverse functional groups, including alcohols, ethers, esters, and other aromatic rings.

Table 2: Predicted Scope of CuAAC with this compound

| Alkyne Partner | Expected 1,4-Disubstituted Triazole Product |

|---|---|

| Phenylacetylene | 1-(4-bromo-2-iodophenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | [1-(4-bromo-2-iodophenyl)-1H-1,2,3-triazol-4-yl]methanol |

| 4-Ethynyltoluene | 1-(4-bromo-2-iodophenyl)-4-(p-tolyl)-1H-1,2,3-triazole |

The electronic properties of substituents on the aryl azide can influence the kinetics of the CuAAC reaction. Both bromine and iodine are electron-withdrawing through induction, which can decrease the electron density on the azide moiety. Studies on substituted aryl azides have shown that the reactivity in CuAAC depends on a balance of electronic properties and steric hindrance. researchgate.net Electron-withdrawing groups on the aryl ring can modulate the rate of the cycloaddition. For instance, aryl azides bearing electron-acceptor groups have been shown to react efficiently in CuAAC. rsc.org

The presence of the bulky iodine atom at the ortho position to the azide group in this compound may introduce steric hindrance. However, the CuAAC reaction is generally not significantly affected by the steric properties of the azide. nih.gov Therefore, the compound is expected to be a competent substrate for CuAAC, with its reaction rate influenced by the combined electronic effects of the bromo and iodo substituents.

Table 3: Relative Reactivity of Substituted Aryl Azides in CuAAC (Illustrative)

| Aryl Azide | Substituent Electronic Effect | Expected Relative Rate |

|---|---|---|

| Phenyl Azide | Neutral | Baseline |

| 4-Methoxyphenyl Azide | Electron-donating | Slower than baseline |

| 4-Nitrophenyl Azide | Strongly electron-withdrawing | Faster than baseline |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. nih.gov The driving force for this reaction is the high ring strain of a cyclooctyne derivative, which significantly lowers the activation energy of the [3+2] cycloaddition with an azide. This metal-free nature makes SPAAC particularly valuable for applications in living systems.

The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DIBO) derivative, would be expected to proceed smoothly under physiological conditions. The kinetics of SPAAC are primarily governed by the structure of the cyclooctyne, with more strained systems reacting faster. nih.gov While the electronic nature of the azide plays a secondary role, azides with electron-withdrawing substituents, such as the halogenated phenyl ring in this compound, are known to be efficient partners in SPAAC reactions. researchgate.net

Table 4: Common Cyclooctynes for SPAAC and Their Reactivity

| Cyclooctyne Reagent | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Expected Reactivity with this compound |

|---|---|---|

| Cyclooctyne (OCT) | ~10⁻³ | Slow |

| Dibenzocyclooctynol (DIBO) | ~0.1 | Fast |

| Bicyclononyne (BCN) | ~1.0 | Very Fast |

The reaction of azides with phosphines, known as the Staudinger reaction, provides a pathway to amines via the formation of an aza-ylide intermediate, which is subsequently hydrolyzed. A sophisticated variant, the Staudinger ligation, utilizes a phosphine reagent containing an ortho-ester group that acts as an intramolecular trap for the aza-ylide, leading to the formation of a stable amide bond.

Aryl azides, particularly those bearing electron-withdrawing groups, can be slow to react in the classic Staudinger reduction. mdpi.comresearchgate.net However, the development of specialized phosphine reagents has overcome this limitation. nih.gov this compound would be expected to react with triphenylphosphine (B44618) in the presence of water to produce 4-bromo-2-iodoaniline (B187669). For ligation applications, reaction with an engineered phosphinothioester would yield an amide-linked conjugate. These phosphine-mediated reactions are bioorthogonal and proceed under mild conditions, offering a complementary strategy to cycloaddition reactions for modifying molecules containing the this compound scaffold.

Table 5: Phosphine-Mediated Reactions of this compound

| Phosphine Reagent | Reaction Type | Expected Product |

|---|---|---|

| Triphenylphosphine (in wet solvent) | Staudinger Reduction | 4-bromo-2-iodoaniline |

| Methyl 2-(diphenylphosphino)benzoate | Staudinger Ligation | N-(4-bromo-2-iodophenyl)acetamide (after hydrolysis of intermediate) |

Thermally and Photochemically Induced Rearrangements and Decompositions (e.g., Nitrene Formation)

The decomposition of organic azides, such as this compound, can be initiated by either heat or light, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. scispace.comrsc.orgresearchgate.net This process is a cornerstone of azide chemistry, opening pathways to various molecular rearrangements and insertions.

The formation of the nitrene is the initial and rate-determining step in these decomposition reactions. scispace.comrsc.orgresearchgate.net The nature of the nitrene formed, whether it is in a singlet or triplet electronic state, depends on the method of decomposition. Photochemical decomposition typically yields the singlet nitrene, while thermal decomposition can proceed through either a spin-allowed pathway to the singlet nitrene or a spin-forbidden route involving intersystem crossing to the triplet nitrene. scispace.com

Upon formation, the aryl nitrene derived from this compound is a potent electrophile and can undergo several subsequent reactions. A common pathway for aryl nitrenes is intramolecular cyclization, especially if a suitable ortho-substituent is present. In the case of this compound, the presence of the bulky iodine atom at the ortho position could influence the trajectory of such cyclizations. For instance, thermolysis of related azidoanthraquinones has been shown to yield phenoxazine derivatives through complex reaction mechanisms. nih.gov While specific studies on the intramolecular reactions of the nitrene from this compound are not extensively detailed in the literature, the general reactivity pattern of aryl nitrenes suggests that it would be a highly reactive intermediate capable of C-H insertion or other rearrangements.

The historical context of nitrene chemistry dates back to the late 19th century with the observation of nitrene-like intermediates in the Lossen rearrangement. nih.gov The field saw significant advancements from the 1940s onwards, with researchers like Smith, Brown, and others exploring the thermal and photochemical conditions for generating nitrenes and their subsequent cyclization reactions, particularly in the synthesis of carbazoles from azido biphenyls. nih.gov

Reduction of the Azido Group to Amine Functionality

The reduction of the azido group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion of this compound to 4-bromo-2-iodoaniline is a key step in introducing a versatile amino group that can be further functionalized. A variety of reducing agents and methods are available for this purpose, often with high chemoselectivity, which is crucial for a molecule containing other reducible functional groups like aryl halides. researchgate.net

Commonly employed methods for the reduction of aryl azides include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. It is a clean and efficient method, though care must be taken as some catalysts can also effect dehalogenation under certain conditions.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing azides to amines. researchgate.net

Staudinger Reduction: This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. mdpi.com Recent advancements have led to modified phosphine reagents that can mediate the reduction of aryl azides under anhydrous conditions and at dilute concentrations. mdpi.com

Other Reducing Agents: A wide array of other reagents can also be employed, including tin(II) chloride, sodium borohydride in the presence of a catalyst, and samarium/cobalt chloride. researchgate.net Photocatalytic methods using semiconductor nanoparticles have also been developed for the chemoselective reduction of aromatic azides. researchgate.net

The synthesis of 4-bromo-2-iodoaniline from 4-bromoaniline (B143363) has been reported through an iodination reaction, which confirms the stability and accessibility of the target amine product. chemicalbook.com The choice of reducing agent for converting this compound would depend on the desired reaction conditions and the compatibility with other synthetic steps. The high chemoselectivity of many modern reduction methods would likely allow for the selective reduction of the azido group without affecting the bromo and iodo substituents.

Reactivity of the Aryl Halides (–Br and –I)

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that can be exploited to introduce different substituents in a stepwise manner.

Cross-Coupling Reactions at Bromine and Iodine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl > F. This predictable trend allows for the selective reaction at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly selective coupling at the iodine position.

Studies on analogous compounds, such as 1-bromo-4-iodobenzene (B50087), have demonstrated this differential reactivity. For example, the Suzuki-Miyaura reaction of 1-bromo-4-iodobenzene with phenylboronic acid shows a marked preference for the formation of the C-C bond at the iodine-substituted carbon. researchgate.net This selectivity can be influenced by reaction conditions such as temperature. researchgate.net The greater reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst is the underlying reason for this selectivity.

Table 1: Illustrative Selectivity in Suzuki-Miyaura Coupling of a Dihalobenzene

| Entry | Aryl Halide | Coupling Partner | Product(s) | Selectivity (Mono-iodide coupling vs. Di-coupling) | Reference |

| 1 | 1-bromo-4-iodobenzene | Phenylboronic acid | 4-Bromo-4'-phenylbiphenyl and 4,4'-Diphenylbiphenyl | Predominantly mono-coupling at the C-I bond | researchgate.net |

Note: This table is illustrative and based on the reactivity of a closely related compound.

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is highly dependent on the nature of the halogen, with the C-I bond being significantly more reactive than the C-Br bond. nrochemistry.com

This differential reactivity allows for the selective alkynylation of this compound at the 2-position. By carefully controlling the reaction conditions, it is possible to introduce an alkyne substituent at the carbon bearing the iodine atom while leaving the bromine atom untouched. This provides a powerful method for the stepwise construction of complex molecular architectures.

It is noteworthy that some Sonogashira reaction conditions that utilize copper co-catalysts can sometimes be incompatible with the presence of an azido group, as copper can potentially interact with or reduce the azide. acs.org However, the development of copper-free Sonogashira coupling protocols provides a viable alternative for substrates like this compound, minimizing potential side reactions. acs.org

Table 2: General Reactivity Trend in Sonogashira Coupling

| Aryl Halide Bond | Relative Reactivity |

| C-I | Highest |

| C-Br | Intermediate |

| C-Cl | Lowest |

This table illustrates the general reactivity trend that enables selective functionalization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool for the synthesis of anilines and their derivatives. The principles of differential reactivity of aryl halides also apply to this transformation.

For this compound, it is expected that the Buchwald-Hartwig amination would proceed selectively at the more reactive C-I bond. Research on multi-halide-substituted aryl iodides has shown that nickel-catalyzed Buchwald-Hartwig-type aminations can exhibit high selectivity for the C-I bond in the presence of C-Br and C-Cl bonds. nih.gov For instance, the reaction of 1-bromo-4-iodobenzene with an amine under these conditions leads to the selective formation of the corresponding 4-bromoaniline derivative. nih.gov

This chemoselectivity would enable the synthesis of N-substituted 2-amino-1-azido-4-bromobenzene derivatives. The remaining bromine atom could then be used in a subsequent cross-coupling reaction, further demonstrating the synthetic utility of this compound as a versatile building block.

Table 3: Illustrative Selectivity in Buchwald-Hartwig Type Amination of a Dihalobenzene

| Entry | Aryl Halide | Amine | Product | Selectivity | Reference |

| 1 | 1-bromo-4-iodobenzene | p-Toluidine | 4-Bromo-N-(p-tolyl)aniline | High selectivity for C-I bond amination | nih.gov |

Note: This table is illustrative and based on the reactivity of a closely related compound under specific nickel-catalyzed conditions.

Nucleophilic Aromatic Substitution (SNAr) with Halogenated Azidobenzenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from SN1 and SN2 reactions and requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

In this compound, the potential for SNAr depends on the collective electron-withdrawing strength of the substituents and their positions relative to the halogen leaving groups. The azide group's electronic character is known to be context-dependent. Studies on azidophenols suggest it acts as an inductively withdrawing group with negligible resonance effects. researchgate.net However, in other systems, it can act as a π-donor. This "chameleonic" behavior makes predicting its activating ability for SNAr complex. The halogens themselves (I, Br) are deactivating via induction but weakly donating via resonance.

For an SNAr reaction to occur, the combined electron-withdrawing effect of the substituents must be sufficient to render the aromatic ring electrophilic enough to be attacked by a nucleophile. Given that the azide group's withdrawing strength is moderate and not as potent as a nitro group, it is questionable whether this compound would be sufficiently activated for SNAr under standard conditions.

If the reaction were to proceed, the identity of the leaving group would be critical. The leaving group ability in SNAr reactions generally follows the trend F > Cl > Br > I, which is inversely correlated with the leaving group's ability in SN1/SN2 reactions and is due to the high electronegativity of fluorine stabilizing the transition state of the initial nucleophilic attack, which is the rate-determining step. chemistrysteps.com Therefore, in a hypothetical SNAr reaction on this substrate, the bromine atom at the 4-position would be a better leaving group than the iodine atom at the 2-position. The azide group is para to the bromine, which is an activating position. However, the iodine is ortho to the azide, also an activating position. The final outcome would depend on the subtle interplay between leaving group ability and activation by the substituents.

Directed Ortho Metalation (DoM) Strategies with Halogenated Azidobenzenes

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi), directing deprotonation at the adjacent ortho position. uwindsor.caharvard.edu Common DMGs include amides, carbamates, and methoxy groups, which possess lone pairs of electrons capable of chelating the lithium cation.

The azide group is not considered a strong DMG. Its linear geometry and electronic structure are not optimal for the pre-coordination complex with the organolithium reagent that is necessary to facilitate regioselective deprotonation.

Furthermore, a significant and likely overriding competing reaction in halogenated arenes is lithium-halogen exchange. nih.gov This reaction is extremely fast, particularly for aryl iodides and bromides. The rate of exchange typically follows the trend I > Br > Cl. For this compound, treatment with an organolithium reagent would almost certainly result in rapid lithium-iodine exchange at the 2-position, and potentially lithium-bromine exchange at the 4-position, rather than C-H deprotonation (DoM). This would generate aryllithium species at the positions of the halogens, which could then be trapped with electrophiles. Therefore, DoM is not a viable strategy for the functionalization of the C-H bonds of this particular substrate.

Orthogonal and Chemo-selective Reactivity of the Three Functional Groups

The synthetic utility of this compound lies in the ability to selectively address each of its three functional groups—azide, bromine, and iodine—independently of one another. This orthogonal reactivity allows for the stepwise introduction of different functionalities, enabling the construction of complex, highly substituted aromatic compounds.

Strategies for Sequential Functionalization of Azide, Bromine, and Iodine

A logical strategy for the sequential functionalization of this molecule leverages the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, followed by modification of the azide group.

Step 1: Selective Coupling at the C-I Bond: The significantly higher reactivity of the C-I bond allows for its selective functionalization via reactions like Suzuki, Stille, Negishi, or Sonogashira couplings while leaving the C-Br bond untouched. libretexts.org This requires careful selection of a catalyst system that is highly selective for C-I oxidative addition, such as a standard Pd(PPh₃)₄ catalyst under mild conditions. This step would yield a 2-substituted-4-bromo-1-azidobenzene intermediate.

Step 2: Coupling at the C-Br Bond: The resulting bromo-azido-arene can then undergo a second cross-coupling reaction at the now less reactive C-Br bond. This step may require more forcing conditions, such as higher temperatures, a different solvent, or a more active catalyst system, often involving bulky, electron-rich phosphine ligands that can facilitate oxidative addition to the stronger C-Br bond. acs.org

Step 3: Functionalization of the Azide Group: The azide group is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions. rsc.org Once the aryl core is appropriately substituted, the azide can be transformed. Common reactions of the azide group include:

Staudinger Reduction: Reaction with a phosphine (e.g., PPh₃) followed by hydrolysis to yield an amine.

"Click" Chemistry: A [3+2] cycloaddition with an alkyne (copper-catalyzed or strain-promoted) to form a triazole ring.

Reduction to an Amine: Using various reducing agents like H₂/Pd, LiAlH₄, or NaBH₄.

This three-step sequence allows for the controlled and regioselective introduction of three different functional groups onto the benzene (B151609) ring.

Table 2: Sequential Functionalization Strategy

| Step | Target Functional Group | Reaction Type | Reagents/Catalyst | Product |

| 1 | Iodine (C-I) | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | 2-Aryl-4-bromo-1-azidobenzene |

| 2 | Bromine (C-Br) | Negishi Coupling | R'-ZnX, Pd catalyst with bulky ligand | 2-Aryl-4-alkyl-1-azidobenzene |

| 3 | Azide (N₃) | Staudinger Reduction | 1. PPh₃ 2. H₂O | 2-Aryl-4-alkyl-aniline |

Investigation of Cross-Reactivity and Side Reactions

While a sequential functionalization strategy is viable, potential cross-reactivity and side reactions must be considered at each step.

Reaction with the Azide Group: The azide group is an electrophile and can react with highly nucleophilic reagents. In Kumada couplings, the Grignard reagent could potentially attack the azide. Similarly, in DoM attempts, the organolithium base would likely react with the azide. The organometallic reagents in Negishi and Stille couplings are generally mild enough to not react with the azide.

Thermal Stability of the Azide: Aryl azides can decompose upon heating to form highly reactive nitrenes, which can lead to a variety of undesired products. researchgate.net The temperatures required for the second cross-coupling at the C-Br bond must be carefully controlled to avoid thermal decomposition of the azide moiety. Some copper-catalyzed reactions have been observed to convert aryl azides to aryl amines at elevated temperatures. nih.gov

Loss of Selectivity in Cross-Coupling: While C-I coupling is generally favored, over-reaction or loss of selectivity can occur, leading to a mixture of mono- and di-coupled products. This can be minimized by using a limited amount of the organometallic reagent in the first step and by choosing a catalyst with high selectivity.

Homocoupling: A common side reaction in many cross-coupling protocols is the homocoupling of the organometallic reagent, which can be minimized by careful control of reaction conditions and catalyst choice.

A thorough understanding of these potential side reactions is crucial for the successful implementation of a synthetic strategy involving the versatile but complex this compound scaffold.

Computational and Theoretical Studies on 1 Azido 4 Bromo 2 Iodobenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of molecules such as 1-azido-4-bromo-2-iodobenzene (B6238358).

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic character of this compound is shaped by the electronic interplay between the electron-donating azide (B81097) group and the electron-withdrawing halogen substituents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its chemical reactivity.

The HOMO is anticipated to be primarily localized on the azide group and the aromatic π-system, indicating the regions most susceptible to electrophilic attack. In contrast, the LUMO is likely distributed across the aromatic ring and the carbon-halogen bonds, with a significant contribution from the C-I bond, highlighting the areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its propensity to engage in reactions like cycloadditions. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.7 |

| LUMO Energy | -1.2 |

Note: These values are estimations based on documented trends for similar halogenated aryl azides.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is expected to be significantly polarized. The nitrogen atoms of the azide functional group will possess partial negative charges, with the terminal nitrogen atom being the most nucleophilic center. ontosight.ai The iodine and bromine atoms, due to their high electronegativity, create a region of positive electrostatic potential, often referred to as a "sigma-hole," on the halogen's outer surface along the extension of the carbon-halogen bond. scbt.com This positive region facilitates non-covalent interactions known as halogen bonding.

An electrostatic potential map would visually confirm these charge distributions. Regions of high electron density (negative potential), depicted in red, would be concentrated around the azide group. Conversely, areas of low electron density (positive potential), shown in blue, would be located around the aromatic protons and, most notably, the sigma-holes of the iodine and bromine atoms.

Conformational Analysis and Intermolecular Interactions

The main source of conformational flexibility in this compound is the rotation of the azide group with respect to the plane of the benzene (B151609) ring. Computational analyses of structurally similar aryl azides suggest that the most stable conformation likely involves the azide group being slightly twisted out of the aromatic plane to alleviate steric repulsion with the bulky adjacent iodine atom. nih.gov

In the crystalline state, the arrangement of molecules is governed by a variety of intermolecular forces:

Halogen Bonding: The electropositive sigma-holes on the iodine and bromine atoms can form attractive interactions with electron-dense regions of adjacent molecules, such as the azide group or the π-system of the benzene ring.

Dipole-Dipole Interactions: The inherent polarity of the molecule will give rise to significant dipole-dipole forces that influence molecular packing.

Theoretical studies on related azido (B1232118) compounds indicate that these individual non-covalent interactions are typically weakly stabilizing, with energies in the range of a few kilocalories per mole. unibo.it

Mechanistic Probing via Computational Chemistry

Computational chemistry serves as an invaluable tool for the detailed elucidation of reaction mechanisms involving this compound.

Reaction Pathway Elucidation for Key Transformations (e.g., Click Reactions, Cross-Couplings)

Click Reactions: The azide group is a key functional handle for engaging in 1,3-dipolar cycloaddition reactions with alkynes, a reaction famously known as "click chemistry". ontosight.ai DFT calculations can effectively model the reaction pathway, which is generally accepted to be a concerted process. The electronic nature of the halogen substituents is expected to influence the rate and regioselectivity of the triazole ring formation.

Cross-Coupling Reactions: The presence of both bromo and iodo substituents offers opportunities for selective functionalization through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond should permit regioselective modification at the 2-position under carefully optimized reaction conditions. Computational modeling can provide insights into the oxidative addition step, which is frequently the rate-determining stage of these catalytic cycles.

Transition State Analysis and Activation Energies

For any proposed reaction mechanism, the precise identification and characterization of the transition state are of paramount importance. Computational methods enable the calculation of the transition state's geometry and energy, which directly provides the activation energy for the reaction.

For a typical click reaction, the activation energy is predicted to be low enough to allow the reaction to proceed efficiently under mild thermal conditions. In the case of palladium-catalyzed cross-coupling reactions, the activation energy for oxidative addition at the C-I bond is expected to be significantly lower than that for the C-Br bond, providing a quantitative basis for the observed regioselectivity.

Table 2: Predicted Activation Energies for Key Reactions of this compound

| Reaction | Predicted Activation Energy (kcal/mol) |

|---|---|

| [3+2] Cycloaddition with a simple alkyne | 17 |

| Oxidative Addition (Pd catalyst) at C-I bond | 12 |

Note: These are estimated values based on trends observed in analogous halogenated aryl azides and are highly dependent on the specific reaction partners and conditions.

Role of Halogens and Azide Group in Directing Reactivity and Selectivity

Computational and theoretical studies provide significant insight into the reactivity and selectivity of this compound. The electronic and steric properties of the azide, bromo, and iodo substituents on the benzene ring are crucial in directing the molecule's chemical behavior.

The azide group (–N₃) is a versatile functional group with complex electronic characteristics. It acts as an inductive electron-withdrawing group, which is demonstrated by the increased acidity of azido-substituted carboxylic acids. uni-muenchen.de However, through resonance, it can donate electron density to the aromatic ring, acting as an ortho- and para-directing group in electrophilic aromatic substitution reactions. uni-muenchen.deat.ua The Hammett substituent constants for the azide group (σ-meta ≈ 0.35, σ-para ≈ 0.10) are comparable to those of the fluoro group, indicating its electronic influence. uni-muenchen.deat.ua The inherent reactivity of the azide allows it to function as a 1,3-dipole in cycloaddition reactions or as a precursor to highly reactive nitrenes upon thermal or photochemical decomposition. nih.govunibo.it

The halogens, bromine and iodine, are classic examples of deactivating, yet ortho-, para-directing groups in the context of electrophilic aromatic substitution. Their deactivating nature stems from their strong inductive electron-withdrawing effect, while their directing ability is due to lone pair donation via resonance. In this compound, the interplay of these three substituents dictates the regioselectivity of further reactions. For instance, in metal-halogen exchange reactions, the azide group has been shown to direct lithiation to the ortho position, which could facilitate selective exchange at the C2-iodo or a potential reaction involving the C-Br bond. rsc.org

A significant aspect of the halogens' role, particularly iodine, is their ability to act as halogen bond (XB) donors. acs.org A halogen bond is a non-covalent interaction between a halogen atom (the XB donor) and a Lewis base. umich.edu The strength of this interaction is related to the "σ-hole," a region of positive electrostatic potential on the halogen atom along the axis of the covalent bond. umich.edu The magnitude of the σ-hole, and thus the strength of the halogen bond, increases with the polarizability of the halogen (I > Br > Cl > F) and the presence of electron-withdrawing groups on the aryl ring. umich.eduacs.org In this compound, the iodine atom at C2 is a more potent XB donor than the bromine atom at C4. This capability can be computationally modeled and influences the molecule's behavior in solution and its potential for forming supramolecular structures. umich.edunih.gov

The table below summarizes the directing effects and key reactive properties of the functional groups in this compound.

Predictive Modeling for Novel Synthetic Pathways and Reactivity Patterns

Predictive modeling, leveraging both quantum mechanical calculations and machine learning algorithms, is a powerful tool for exploring novel synthetic pathways and reactivity patterns for complex molecules like this compound. These computational approaches can forecast reaction outcomes, suggest optimal conditions, and even design synthetic routes from the ground up. arxiv.orgnih.gov

Density Functional Theory (DFT) is a computational method frequently used to investigate reaction mechanisms. acs.org For this compound, DFT calculations can be employed to model the transition states and energy profiles of potential reactions. For example, in a potential intramolecular cyclization, DFT could predict whether the reaction is energetically feasible and which pathway is preferred by calculating the activation barriers for competing cyclization routes (e.g., involving the azide and iodo groups). rsc.org Similarly, for intermolecular reactions like the Huisgen 1,3-dipolar cycloaddition, theoretical calculations can predict the regioselectivity and the influence of the bromo- and iodo-substituents on the reaction rate. unibo.it

In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized the prediction of chemical reactions. chemrxiv.org Template-free retrosynthesis models, often based on neural machine translation architectures like the Transformer, can deconstruct a target molecule into simpler, commercially available precursors. nih.gov For a molecule like this compound, such a model could propose a multi-step synthesis by recursively suggesting logical bond disconnections, thereby identifying potential starting materials and key transformations. chemrxiv.orgnih.gov These models learn the rules of chemical reactivity by being trained on vast databases of known chemical reactions. arxiv.org

Furthermore, ML models can predict not just the products of a reaction but also the optimal conditions required to achieve them. nih.gov By analyzing the reactants and products, these models can suggest suitable solvents, reagents, and temperatures, a task that has traditionally relied on expert knowledge and extensive experimentation. nih.gov For a novel transformation of this compound, a predictive model could screen a vast parameter space to identify promising conditions, accelerating experimental discovery.

The following table outlines a hypothetical workflow using predictive modeling to explore a novel reaction for this compound.

Applications of 1 Azido 4 Bromo 2 Iodobenzene in Complex Molecular Synthesis and Materials Science

Scaffold for the Synthesis of Multifunctionalized Aromatics

The strategic positioning of the three functional groups on the aromatic ring of 1-azido-4-bromo-2-iodobenzene (B6238358) allows for a high degree of control in the synthesis of highly substituted benzene (B151609) derivatives. This control is derived from the differential reactivity of the azide (B81097), iodo, and bromo moieties.

Preparation of Triazole-Containing Bromo/Iodo-Benzenes

The azide group serves as a versatile handle for the introduction of a 1,2,3-triazole ring onto the aromatic scaffold through [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is highly efficient and regioselective, affording 1,4-disubstituted triazoles. By reacting this compound with a terminal alkyne, a wide variety of substituents can be appended to the aromatic core, leaving the bromo and iodo groups available for subsequent transformations. This approach is invaluable for the synthesis of complex molecules, including potential pharmaceutical candidates and functional materials. nih.govmdpi.com

Table 1: Potential Triazole Synthesis via CuAAC

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Cu(I) | 1-(4-Bromo-2-iodophenyl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Propargyl alcohol | Cu(I) | (1-(4-Bromo-2-iodophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| This compound | Ethynyltrimethylsilane | Cu(I) | 1-(4-Bromo-2-iodophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

Accessing Aminated and Halogenated Aryl Derivatives

The azide group can be selectively reduced to an amine, providing a route to aminated and halogenated aryl derivatives. This transformation can be achieved using various reducing agents, such as triphenylphosphine (B44618) in the Staudinger reaction, or catalytic hydrogenation. The resulting 4-bromo-2-iodoaniline (B187669) can then be further functionalized.

Furthermore, the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. wikipedia.orgresearchgate.netlibretexts.orgwikipedia.orgwikipedia.org This allows for the selective substitution at the 2-position, while leaving the bromine at the 4-position intact for a subsequent, different coupling reaction. This stepwise functionalization is a powerful strategy for the controlled synthesis of tetra-substituted benzenes. For instance, a Sonogashira coupling could be performed selectively on the iodide, followed by a Suzuki coupling on the bromide. wikipedia.orgwikipedia.org

Table 2: Selective Cross-Coupling Potential of 1-(4-Bromo-2-iodophenyl)-4-phenyl-1H-1,2,3-triazole

| Reaction Type | Coupling Partner | Position of Reaction | Potential Product |

|---|---|---|---|

| Sonogashira | Phenylacetylene | 2 (Iodide) | 1-(4-Bromo-2-(phenylethynyl)phenyl)-4-phenyl-1H-1,2,3-triazole |

| Suzuki | Phenylboronic acid | 2 (Iodide) | 1-(4-Bromo-[1,1'-biphenyl]-2-yl)-4-phenyl-1H-1,2,3-triazole |

| Heck | Styrene | 2 (Iodide) | 1-(4-Bromo-2-styrylphenyl)-4-phenyl-1H-1,2,3-triazole |

| Buchwald-Hartwig Amination | Aniline (B41778) | 2 (Iodide) | N-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-5-bromophenyl)aniline |

Following the initial reaction at the iodo-position, a second cross-coupling reaction can be carried out at the bromo-position under more forcing conditions.

Building Blocks for Oligomers and Polymers with Tailored Properties

The di-halogenated nature of this compound and its derivatives makes them excellent monomers for step-growth polymerization. Through sequential or one-pot cross-coupling reactions, a variety of conjugated oligomers and polymers can be synthesized. For example, a di-alkyne or di-boronic acid can be used to create extended aromatic systems. The properties of the resulting polymers, such as their conductivity, photoluminescence, and thermal stability, can be tuned by the choice of the comonomer and the nature of the substituent on the triazole ring (if present).

Probes and Tags in Chemical Biology and Material Science (Focus on Synthetic Utility)

The unique combination of functional groups in this compound also lends itself to applications in chemical biology and materials science, primarily due to the synthetic versatility it offers in creating specialized molecules.

Incorporation into Bioorthogonal Ligation Systems

The azide functionality is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.orgnih.govacs.org The azide group can participate in the Staudinger ligation with phosphines or in copper-free click chemistry with strained alkynes, allowing for the labeling of biomolecules. acs.orgnih.gov this compound can be used to synthesize probes where the bromo and iodo groups serve as handles for the attachment of other functionalities, such as fluorophores or affinity tags, through the cross-coupling reactions mentioned earlier. This allows for the creation of multifunctional probes for biological imaging and proteomics.

Precursors for Advanced Organic Materials

As a precursor, this compound can be used to construct a variety of advanced organic materials. The ability to introduce different functional groups through the azide and the two distinct halogen atoms allows for the synthesis of molecules with tailored electronic and photophysical properties. For example, the introduction of electron-donating and electron-withdrawing groups through sequential cross-coupling reactions can lead to the formation of push-pull chromophores for nonlinear optics or dyes for organic light-emitting diodes (OLEDs). The azide group can also be used to cross-link polymers, leading to the formation of robust thin films or gels with specific properties.

Development of Libraries of Novel Chemical Entities

The architecture of this compound, featuring an azide, a bromine, and an iodine substituent on a benzene ring, provides a powerful platform for the generation of diverse molecular libraries. The differential reactivity of these functional groups enables chemists to perform sequential and orthogonal chemical transformations, leading to a high degree of molecular diversity from a single starting material.

Combinatorial Synthesis Applications

Combinatorial chemistry aims to produce a large number of compounds in a single process. The distinct reactivity of the three functional groups in this compound makes it an ideal substrate for such synthetic strategies. For instance, the iodine atom can selectively participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide array of substituents at this position. Subsequently, the less reactive bromine atom can be engaged in a second cross-coupling reaction under different conditions. Finally, the azide group can be transformed into an amine, which can then be further derivatized, or it can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This sequential and orthogonal reactivity is the key to its utility in generating large and diverse libraries of compounds.

A hypothetical combinatorial library synthesis starting from this compound could involve a three-step reaction sequence. In the first step, a diverse set of boronic acids could be coupled at the iodo position. In the second step, a different set of coupling partners could be introduced at the bromo position. In the final step, the azide could be reduced and acylated with a variety of carboxylic acids. This strategy would result in a library with three points of diversification, exponentially increasing the number of unique compounds synthesized.

| Step | Reaction Type | Building Blocks (Examples) | Resulting Intermediate/Product |

| 1 | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | 2-Aryl-4-bromo-1-azidobenzene derivatives |

| 2 | Sonogashira Coupling | Terminal alkynes | 2-Aryl-4-alkynyl-1-azidobenzene derivatives |

| 3 | Staudinger Reduction / Amide Coupling | Phosphines, Carboxylic acids | N-(2-Aryl-4-alkynylphenyl)amide derivatives |

This table illustrates a potential combinatorial synthesis workflow using this compound.

Parallel Synthesis for Structure-Activity Relationship Studies

Parallel synthesis involves the simultaneous synthesis of a smaller, more focused library of compounds in separate reaction vessels. This approach is particularly useful for structure-activity relationship (SAR) studies, where the goal is to systematically probe the effect of structural modifications on the biological activity or physical properties of a molecule. The well-defined reactivity of this compound allows for the precise and controlled introduction of substituents, making it an excellent scaffold for SAR investigations.

In a typical parallel synthesis campaign for SAR studies, a common core structure derived from this compound would be systematically modified at each of the three positions. For example, a series of analogs could be synthesized where the substituent at the 2-position is varied while keeping the groups at the 1- and 4-positions constant. This allows researchers to directly correlate changes in activity with the specific structural modifications made. The ability to selectively functionalize the iodo, bromo, and azido (B1232118) groups provides a powerful tool for mapping the chemical space around a lead compound to optimize its properties.

| Position of Variation | Synthetic Transformation | R-Group Diversity (Examples) | Purpose of Variation |

| C2 (from Iodine) | Cross-coupling reactions | Phenyl, Pyridyl, Thienyl | Explore impact of aromatic substituents on target binding |

| C4 (from Bromine) | Cross-coupling reactions | Methyl, Ethyl, Propyl | Investigate influence of alkyl chain length on solubility |

| C1 (from Azide) | Reduction and functionalization | Acetyl, Benzoyl, Sulfonyl | Probe the effect of N-substituents on metabolic stability |

This table provides an example of how this compound can be utilized in parallel synthesis for systematic SAR studies.

Conclusion and Future Research Directions

Summary of Current Research Landscape for Polyfunctionalized Aryl Azides

The field of polyfunctionalized aryl azides is characterized by a drive towards the creation of versatile molecular building blocks for applications in organic synthesis, medicinal chemistry, and materials science. Current research emphasizes the development of robust and efficient synthetic methods that can tolerate a wide array of functional groups. ncu.edu.tw Traditionally, aryl azides are prepared from the corresponding anilines through diazotization followed by treatment with sodium azide (B81097). researchgate.net However, modern strategies have expanded to include the transformation of aryl triazenes, which serve as more stable precursors, into aryl azides under Lewis acidic conditions. ncu.edu.twacs.org These methods have proven effective for substrates bearing various functionalities, including halides, esters, ketones, and nitriles. ncu.edu.tw

A significant advancement in the synthesis of these compounds is the use of flow microreactor systems. nih.gov This technology facilitates the generation and reaction of highly reactive intermediates, such as organolithium species with masked azide groups (triazenes), derived from polybromoarenes. nih.govresearchgate.net Flow chemistry not only enhances safety when handling potentially energetic azide compounds but also allows for precise control over reaction conditions, often leading to higher yields and purity. researchgate.net

The applications of polyfunctionalized aryl azides are diverse. They are key reagents in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," for constructing complex molecular architectures. Furthermore, they serve as precursors for highly reactive nitrenes upon thermal or photochemical activation, which can undergo insertion reactions. acs.org In the realm of chemical biology, aryl azides are extensively used as photoaffinity labeling reagents and photocrosslinkers to study carbohydrate-protein interactions and identify biological targets of bioactive compounds. nih.govresearchgate.net The ability to generate reactive species upon UV irradiation allows for the covalent modification and labeling of specific proteins. nih.gov

Table 1: Overview of Current Research on Polyfunctionalized Aryl Azides

| Research Area | Key Developments | Representative Applications |

|---|---|---|

| Synthesis | Development of methods tolerating diverse functional groups. ncu.edu.twacs.org | Synthesis of antitumor agents (e.g., ellipticine). ncu.edu.twacs.org |

| Use of aryl triazenes as stable azide precursors. acs.org | Solid-phase synthesis of complex molecules. acs.org | |

| Implementation of flow microreactors for safety and efficiency. nih.govresearchgate.net | Generation of functionalized organolithium reagents. nih.gov | |

| Applications | "Click Chemistry" (Azide-Alkyne Cycloaddition). | Construction of triazole-containing compounds. |

| Photoaffinity Labeling and Crosslinking. nih.govresearchgate.net | Covalent labeling and study of specific proteins. nih.gov | |

| Generation of Nitrenes for Insertion Reactions. acs.org | Synthesis of novel heterocyclic compounds. researchgate.net |

Untapped Potential and Challenges in the Synthesis and Application of 1-Azido-4-bromo-2-iodobenzene (B6238358)

The specific compound, this compound, represents a highly functionalized and promising, yet challenging, synthetic target.

Challenges: The primary challenge lies in its regioselective synthesis. The introduction of three distinct functional groups—azido (B1232118), bromo, and iodo—at specific positions on the benzene (B151609) ring requires a carefully designed multi-step synthetic pathway. The synthesis would likely start from a pre-functionalized aniline (B41778) or dihalo-benzene, followed by sequential diazotization, azidation, and halogenation reactions where chemo- and regioselectivity are paramount. Another significant challenge is the inherent instability of aryl azides. These high-energy molecules can be sensitive to heat, light, and shock, requiring careful handling and purification procedures. The presence of two heavy halogens might further influence the compound's stability and reactivity.

Untapped Potential: The true potential of this compound lies in its capacity as a "tri-orthogonal" synthetic scaffold. The three functional groups exhibit distinct and tunable reactivities, allowing for stepwise and site-selective derivatization.

Iodine: The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the initial introduction of a wide range of substituents.

Bromine: The carbon-bromine bond is less reactive than the C-I bond, enabling it to remain intact during the initial derivatization at the iodo position. It can then be targeted for a second, different cross-coupling reaction under more forcing conditions, providing an orthogonal site for functionalization.

Azide: The azide group is a versatile handle for various bioorthogonal reactions. It is the key component in "click chemistry" (CuAAC and strain-promoted azide-alkyne cycloaddition, SPAAC) for conjugation with alkyne-tagged molecules. It can also be used in the Staudinger ligation with phosphines to form amide bonds or be photolyzed to generate a nitrene for C-H insertion reactions.

This trifurcated reactivity makes this compound an ideal building block for constructing complex, multi-component molecules, such as targeted drug-delivery systems, molecular probes, or advanced materials where precise spatial arrangement of different functionalities is crucial.

Table 2: Potential Site-Selective Reactions of this compound

| Functional Group | Position | Relative Reactivity in Cross-Coupling | Potential Reactions |

|---|---|---|---|

| Iodo | 2 | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| Bromo | 4 | Medium | Suzuki, Sonogashira, Buchwald-Hartwig (under different conditions) |

| Azido | 1 | N/A (Orthogonal) | CuAAC, SPAAC ("Click Chemistry"), Staudinger Ligation, Nitrene Formation |

Emerging Methodologies and Interdisciplinary Research Opportunities

The advancement of synthetic methodologies opens new avenues for the synthesis and application of complex molecules like this compound. Flow chemistry stands out as a particularly relevant technique, offering a safer way to handle energetic intermediates and enabling reactions that are difficult to control in batch processes. nih.govresearchgate.net The use of microreactors could be pivotal in developing a reliable synthesis for this tri-functionalized azide.

Furthermore, the field of photoredox catalysis presents exciting opportunities. Light-mediated reactions could allow for novel transformations of the aryl azide or the halogenated positions under mild conditions, potentially leading to new derivatization pathways that are not accessible through traditional thermal methods.

Interdisciplinary research opportunities are abundant, particularly at the interface of chemistry and biology. The orthogonal nature of the functional groups in this compound makes it an ideal candidate for creating sophisticated molecular tools. For example, it could serve as a core scaffold for developing trifunctional probes where:

The iodo position is used to attach a targeting ligand (e.g., for a specific protein).

The bromo position is used to introduce a fluorescent reporter group.

The azido group acts as a photoactivatable crosslinker to covalently bind the probe to its target upon UV irradiation. nih.gov

Such a tool would be invaluable for "pull-down" experiments in proteomics to identify and study protein-protein or drug-protein interactions with high specificity.

Outlook for the Development of Novel Reagents and Catalytic Systems for Further Derivatization

The future development and utility of this compound and similar polyfunctional scaffolds are intrinsically linked to the advancement of novel reagents and catalytic systems. A key area of research will be the design of highly chemoselective catalysts, particularly for cross-coupling reactions. The development of palladium or copper catalysts with specialized ligand systems that can exhibit high selectivity for the C-I bond over the C-Br bond, or even enable reactivity at the C-Br bond at lower temperatures, would greatly enhance the synthetic utility of this building block.

There is also a need for new reagents that can interact with the azide group without disturbing the halogenated sites. This includes the development of novel phosphine reagents for Staudinger ligations or new strained alkynes that react faster and more selectively in SPAAC reactions.

Finally, the exploration of catalysts for controlled nitrene generation and insertion is a promising frontier. Developing catalytic systems that can direct the insertion of the nitrene (formed from the azide) to a specific C-H bond on a target molecule would represent a major breakthrough in synthetic chemistry, enabling the late-stage functionalization of complex molecules with high precision. Such advancements will be critical to fully unlocking the potential of intricately functionalized reagents like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.